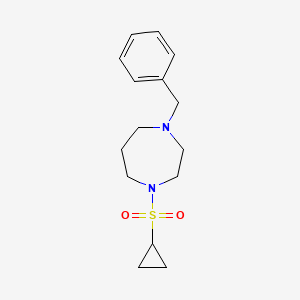![molecular formula C19H20F3N7 B6458928 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine CAS No. 2549062-63-5](/img/structure/B6458928.png)
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen-containing rings (pyrazole, pyridazine, and piperazine) could result in a planar or near-planar structure, while the trifluoromethyl group could add some steric bulk .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. The pyrazole, pyridazine, and piperazine rings could participate in various reactions involving their nitrogen atoms or the carbon atoms adjacent to them. The trifluoromethyl group is generally considered to be quite stable and unreactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings could result in a relatively high boiling point and good solubility in polar solvents. The trifluoromethyl group could increase the compound’s lipophilicity .Orientations Futures
The study of compounds like “3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine” could be of interest in various fields, including medicinal chemistry and materials science. Future research could focus on synthesizing this compound, studying its properties, and exploring its potential applications .
Mécanisme D'action
Target of Action
The primary target of this compound is the αvβ6 integrin . Integrins are a family of transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. The αvβ6 integrin is known to play a crucial role in various biological processes, including cell adhesion, migration, and signal transduction .
Mode of Action
The compound binds to the αvβ6 integrin with high affinity . This binding can interfere with the integrin’s normal function, potentially altering cellular processes such as adhesion and migration
Biochemical Pathways
This could include pathways related to cell adhesion, migration, and signal transduction
Pharmacokinetics
It has been found to have very high solubility in saline at ph 7 , which could potentially enhance its bioavailability
Result of Action
Given its target, it is likely that it affects processes regulated by αvβ6 integrin, such as cell adhesion and migration
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability Other factors, such as temperature and the presence of other molecules, could also influence its action
Propriétés
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N7/c1-13-11-14(2)29(26-13)18-6-5-17(24-25-18)28-9-7-27(8-10-28)16-4-3-15(12-23-16)19(20,21)22/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLVYJJLJFDVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine](/img/structure/B6458847.png)
![4-[4-methyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B6458855.png)
![4-[6-methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6458861.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B6458863.png)
![2-(1-{imidazo[1,2-b]pyridazin-6-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine](/img/structure/B6458877.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B6458882.png)

![2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6458905.png)
![1-(cyclopropanesulfonyl)-4-[(4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6458912.png)
![4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6458922.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenoxybenzamide](/img/structure/B6458944.png)
![5-chloro-2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B6458952.png)
![3-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6458959.png)
![8-cyclopentyl-5-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6458966.png)